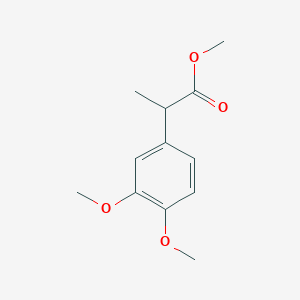

Methyl 2-(3,4-dimethoxyphenyl)propanoate

Description

Methyl 2-(3,4-dimethoxyphenyl)propanoate is a derivative of 3,4-dimethoxyphenylpropanoic acid and is recognized for its role as a versatile intermediate in the synthesis of more complex molecules. Its structural framework, featuring a dimethoxyphenyl group attached to a propanoate backbone, makes it a valuable building block in various synthetic pathways.

| Property | Data |

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| Synonyms | Methyl 3,4-dimethoxy-alpha-methylphenylacetate |

| Parent Compound | 2-(3,4-dimethoxyphenyl)propanoic acid |

The significance of this compound in advanced organic synthesis is largely attributed to its function as a chiral precursor. The core structure of this compound is closely related to L-DOPA (L-3,4-dihydroxyphenylalanine), a naturally occurring amino acid and an important pharmaceutical. nih.gov Research has shown that derivatives of this compound, such as (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, can be synthesized from optically pure L-DOPA, preserving the chirality at the alpha-carbon. nih.gov

This chiral integrity is of paramount importance in the synthesis of biologically active molecules and novel chiral organocatalysts. nih.gov The 3,4-dimethoxyphenyl moiety is a common feature in many natural products and pharmacologically active compounds, including certain alkaloids. The propanoate group, on the other hand, offers a reactive site for further chemical modifications, such as amide bond formation or reduction to an alcohol.

Derivatives of this compound are utilized as precursors for a range of biologically significant compounds. nih.gov For instance, the related compound (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate is a known precursor for several such molecules. nih.gov The ability to use this compound as a scaffold allows for the systematic development of new chemical entities with potential therapeutic applications.

Historically, research involving the 3,4-dimethoxyphenyl scaffold has been driven by the study of natural products and their synthetic analogues. The structural similarities to compounds like L-DOPA have placed derivatives of 2-(3,4-dimethoxyphenyl)propanoic acid in a position of interest for chemists aiming to synthesize complex natural products and pharmaceuticals.

Current research continues to explore the utility of this and related compounds as versatile building blocks. The focus has been on developing efficient synthetic routes to these intermediates and expanding their application in the creation of novel molecular architectures. For example, recent studies have highlighted the use of similar dimethoxyphenyl structures in the synthesis of new heterocyclic compounds with potential biological activities.

The ongoing exploration of chiral organocatalysts has also renewed interest in chiral molecules like this compound. These catalysts offer an environmentally friendly and efficient alternative to traditional metal-based catalysts for asymmetric synthesis. The development of novel chiral catalysts from readily available precursors like L-DOPA derivatives remains an active area of investigation. nih.gov

Properties

IUPAC Name |

methyl 2-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)16-4)9-5-6-10(14-2)11(7-9)15-3/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMQFLGJMUWUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264011 | |

| Record name | Methyl 3,4-dimethoxy-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29207-02-1 | |

| Record name | Methyl 3,4-dimethoxy-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29207-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dimethoxy-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 3,4 Dimethoxyphenyl Propanoate

Electron Transfer Pathways in Propanoate Reactions

Electron transfer (ET) processes are fundamental to many reactions involving aryl propanoates, initiating cascades of bond cleavage and formation. These pathways are particularly relevant in the context of lignin (B12514952) biodegradation, where enzymatic systems catalyze the oxidation of aromatic structures. mdpi.com

The 3,4-dimethoxyphenyl group is susceptible to one-electron oxidation, a process frequently observed in lignin model compounds. mdpi.com This oxidation, often catalyzed by enzymes like lignin peroxidase (LiP), involves the removal of a single electron from the aromatic π-system to form a cation radical. mdpi.comchemrxiv.org This intermediate is a key species that can lead to the cleavage of C-C and C-O bonds within the molecule's side chain. chemrxiv.org

The generally accepted mechanism for lignin peroxidase involves the one-electron oxidation of such aromatic hydrocarbons. mdpi.com This initial ET step is crucial as it activates the molecule for subsequent non-enzymatic reactions, including water addition and proton splitting, which can lead to the formation of further radical species and eventual bond cleavage. mdpi.com The formation of the veratryl alcohol cation radical is a well-documented intermediate in the degradation of related lignin model compounds. mdpi.com

Interactive Table: Key Species in One-Electron Oxidation

| Species | Role | Formation Mechanism | Consequence |

|---|---|---|---|

| Methyl 2-(3,4-dimethoxyphenyl)propanoate | Substrate | N/A | Undergoes oxidation |

| Aryl Cation Radical | Key Intermediate | One-electron oxidation of the veratryl ring | Initiates side-chain cleavage reactions |

While one-electron oxidation is a common pathway, two-electron reductions are also mechanistically significant, particularly in electrochemical reactions. In studies of related redox-active compounds, controlled potential electrolysis can lead to the addition of two electrons and one proton. Two-electron reductions can transform functional groups and alter the compound's stability and reactivity. For instance, the two-electron reduction of a carbonyl group would yield an alcohol, while reduction of the aromatic ring is also possible under specific conditions, though it would disrupt the favorable aromaticity.

Nucleophilic and Electrophilic Reaction Mechanisms

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions.

The aromatic ring, enriched by two electron-donating methoxy (B1213986) groups (-OCH₃), acts as a nucleophile. It is highly activated towards electrophilic aromatic substitution (EAS) . msu.edumasterorganicchemistry.com Electrophiles will preferentially attack the positions ortho and para to the activating groups. Given the substitution pattern, the most likely positions for electrophilic attack are C-5 (ortho to the 4-methoxy group and para to the 3-methoxy group) and C-6 (ortho to the 3-methoxy group). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.edu

Conversely, the ester functional group contains an electrophilic carbonyl carbon. This site is susceptible to nucleophilic acyl substitution . The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the methoxide (B1231860) leaving group (-OCH₃). This pathway is fundamental to reactions such as hydrolysis (reaction with water to form a carboxylic acid), transesterification (reaction with an alcohol to form a different ester), and amidation (reaction with an amine to form an amide). researchgate.net

Radical Intermediates and Their Role in Reaction Progression

As mentioned, one-electron oxidation of the dimethoxybenzene ring generates an aryl cation radical. mdpi.com This species is a critical branch point in many reaction pathways. The unpaired electron and positive charge delocalized across the aromatic system weaken adjacent bonds, particularly the Cα-Cβ bond of the propanoate side chain.

Computational studies on similar lignin model structures, like 1-(3′,4′-dimethoxyphenyl) propene, show that after the initial formation of the cation radical, subsequent steps can involve the addition of water or molecular oxygen, leading to hydroperoxy intermediates. mdpi.com The decomposition of such intermediates can generate other radical species, such as peroxyl radicals. mdpi.com These highly reactive radical intermediates are instrumental in driving the degradation of the molecule, leading to C-C bond cleavage and the formation of smaller aromatic compounds like 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). mdpi.com The entire process often involves a complex sequence of radical formation, bond transformation, atom reordering, and elimination steps. mdpi.com

Rearrangement Reactions and Proposed Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While specific, named rearrangement reactions for this compound are not extensively documented in the literature, the potential for such transformations exists based on general principles of organic chemistry.

For instance, under conditions that could generate a carbocation on the side chain (e.g., via loss of a leaving group at the C-2 position), a 1,2-aryl shift could occur. In this hypothetical pathway, the electron-rich 3,4-dimethoxyphenyl group would migrate to an adjacent carbocation center, a process driven by the formation of a more stable, resonance-stabilized cation.

An analogy can be drawn from other intramolecular aryl migration reactions, such as the Newman-Kwart rearrangement, where an aryl group migrates from an oxygen to a sulfur atom. organic-chemistry.orgwikipedia.org This type of reaction proceeds through a four-membered cyclic transition state and is driven by the formation of a more thermodynamically stable bond. organic-chemistry.org While mechanistically different, it illustrates the principle of intramolecular aryl migration that could be envisioned for arylpropanoates under suitable thermal or catalytic conditions.

Interactive Table: Plausible Reaction Pathways

| Reaction Type | Key Feature | Reactive Site | Potential Outcome |

|---|---|---|---|

| One-Electron Oxidation | Formation of cation radical | 3,4-Dimethoxyphenyl ring | Cα-Cβ bond cleavage |

| Electrophilic Aromatic Substitution | Attack by an electrophile | Aromatic ring (C-5, C-6) | Functionalization of the ring |

| Nucleophilic Acyl Substitution | Attack by a nucleophile | Ester carbonyl carbon | Hydrolysis, Amidation, etc. |

| Aryl Rearrangement (Hypothetical) | 1,2-aryl shift | Propanoate side-chain | Formation of a structural isomer |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 2-(3,4-dimethoxyphenyl)propanoate, offering precise information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the methyl ester, the methine proton, and the methyl group on the propanoate chain.

The aromatic region typically displays signals for the three protons on the dimethoxyphenyl ring. A doublet can be observed for the proton at the 5-position, a doublet of doublets for the proton at the 6-position, and a singlet-like signal for the proton at the 2-position. The methoxy groups at positions 3 and 4 on the aromatic ring each produce sharp singlets. The methyl group of the ester function also appears as a distinct singlet. The methine proton (CH) at the second position of the propanoate chain presents as a quartet, due to coupling with the adjacent methyl protons. Correspondingly, the terminal methyl group (CH₃) of the propanoate side chain appears as a doublet, coupling with the methine proton.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2' | 6.83 | d | 1.8 |

| H-5' | 6.79 | d | 8.1 |

| H-6' | 6.75 | dd | 8.1, 1.8 |

| OCH₃ (ester) | 3.66 | s | - |

| OCH₃ (aromatic) | 3.87 | s | - |

| OCH₃ (aromatic) | 3.86 | s | - |

| H-2 | 3.62 | q | 7.1 |

| H-3 | 1.45 | d | 7.1 |

Note: Chemical shifts and coupling constants are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides complementary information by mapping the carbon framework of the molecule. The spectrum for this compound shows distinct resonances for each unique carbon atom.

Key signals include those for the carbonyl carbon of the ester group, which is typically found furthest downfield. The aromatic carbons of the dimethoxyphenyl ring appear in the characteristic aromatic region, with quaternary carbons (C-1', C-3', C-4') showing different intensities compared to protonated carbons (C-2', C-5', C-6'). The two methoxy group carbons and the ester methoxy carbon resonate in the mid-field region. The aliphatic carbons, namely the methine carbon (C-2) and the methyl carbon (C-3) of the propanoate chain, are observed at the most upfield positions.

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (ester) | 174.8 |

| C-1' | 133.1 |

| C-2' | 110.8 |

| C-3' | 149.0 |

| C-4' | 148.2 |

| C-5' | 111.5 |

| C-6' | 119.8 |

| OCH₃ (ester) | 52.0 |

| OCH₃ (aromatic) | 55.9 |

| OCH₃ (aromatic) | 55.8 |

| C-2 | 45.4 |

| C-3 | 18.6 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of the compound by measuring its exact mass-to-charge ratio (m/z). For this compound (C₁₂H₁₆O₄), the calculated exact mass is 224.1049. HRMS analysis provides an experimental mass value that closely matches this theoretical value, typically within a few parts per million (ppm), which confirms the elemental composition and rules out other potential molecular formulas.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides the most definitive evidence for the molecular structure by determining the precise spatial arrangement of atoms in a single crystal.

Hydrogen Bonding Network Analysis

While a crystal structure for this compound is not publicly available, analysis of a closely related derivative, (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate, offers significant insights into the potential hydrogen bonding networks that could be formed. In the crystal lattice of this derivative, the molecules are interconnected through a network of hydrogen bonds.

| Interaction | Donor-H···Acceptor | Description |

| Primary Hydrogen Bond | N-H···O | Connects adjacent molecules, forming the primary structural motif. |

| Secondary Hydrogen Bond | C-H···O | A weaker interaction involving the aromatic ring, providing additional stabilization to the crystal lattice. |

Conformational Insights from Crystal Structures

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its reactivity and physical properties. X-ray crystallography of the aforementioned derivative, (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate, reveals a staggered conformation about the Cα-Cβ bond.

In this conformation, the bulky 3,4-dimethoxyphenyl group and the ester group are positioned to minimize steric hindrance. Specifically, the dimethoxyphenyl ring is observed to be gauche to the amide group and anti to the ester group. This arrangement is likely favored to reduce repulsive interactions between these substituents. Although the parent compound, this compound, lacks the benzamido group, the principles of steric minimization would still apply. It is therefore probable that the 3,4-dimethoxyphenyl group and the methyl ester group would adopt a conformation that minimizes their spatial overlap, leading to a staggered arrangement along the propanoate backbone.

| Dihedral Angle | Description | Implication |

| Gauche | The dimethoxyphenyl ring and the amide group are positioned at approximately a 60° dihedral angle. | This conformation balances steric and electronic effects. |

| Anti | The dimethoxyphenyl ring and the ester group are positioned at approximately a 180° dihedral angle. | This arrangement minimizes steric repulsion between the two largest substituents on the chiral center. |

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is predicted to be dominated by several characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the ester group. The aromatic ring will give rise to a series of C-H and C=C stretching and bending vibrations. The methoxy groups and the propanoate chain will also have distinct vibrational signatures.

Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aromatic, alkyl, and methoxy) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1600, 1510, 1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1260, 1030 | Strong | C-O stretching (ester and methoxy) |

| ~1150 | Medium | C-H in-plane bending (aromatic) |

| ~850-800 | Medium | C-H out-of-plane bending (aromatic) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. In the predicted Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly intense due to the change in polarizability associated with these modes. The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum. The symmetric vibrations of the molecule often give rise to strong Raman signals.

Predicted Raman Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (alkyl and methoxy) |

| ~1600 | Very Strong | C=C stretching (aromatic ring) |

| ~1260 | Medium | C-O stretching (methoxy) |

| ~1030 | Strong | Ring breathing mode (aromatic) |

| ~810 | Medium | Ring deformation |

Computational Chemistry and Theoretical Studies of Methyl 2 3,4 Dimethoxyphenyl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules like Methyl 2-(3,4-dimethoxyphenyl)propanoate. These computational methods provide insights into electron distribution, orbital energies, and molecular properties that are difficult to ascertain through experimental means alone. By solving approximations of the Schrödinger equation, these techniques model molecular behavior at the electronic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of organic molecules. This method is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine the optimized geometry, electronic structure, and vibrational frequencies of molecules.

For aromatic esters similar to this compound, DFT is applied to analyze how substituent groups—such as the dimethoxy and methyl propanoate moieties—influence the electron density distribution across the benzene (B151609) ring. These calculations are crucial for identifying reactive sites within the molecule. For instance, the analysis of molecular electrostatic potential (MEP) maps, derived from DFT calculations, can reveal regions susceptible to electrophilic or nucleophilic attack. Furthermore, DFT serves as the foundation for calculating other important electronic descriptors, including frontier molecular orbital energies (HOMO and LUMO), which are essential for predicting chemical reactivity.

Interactive Table: Representative DFT Functionals ```html

| Functional | Type | Common Application |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose, geometry optimization, electronic properties |

| PBE | GGA | Solid-state systems, periodic calculations |

| M06-2X | Hybrid Meta-GGA | Non-covalent interactions, thermochemistry |

| ωB97X-D | Range-Separated Hybrid | Long-range interactions, charge-transfer excitations |

Molecular Modeling and Simulation for Conformational Space and Dynamics

Electronic Properties: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. For this compound, the HOMO-LUMO gap can be calculated using methods like DFT to predict its reactivity in various chemical reactions.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret and validate experimental data. Theoretical calculations can predict various spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR).

For this compound, DFT calculations can be used to compute harmonic vibrational frequencies, which correspond to the peaks observed in an experimental IR spectrum. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which helps in the interpretation of UV-Vis spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can be compared with experimental results to confirm the molecular structure.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanical calculations provide valuable insights into the properties of a single molecule in the gas phase, the behavior of this compound in a real-world chemical or biological environment is governed by its interactions with surrounding solvent molecules. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, offering a dynamic picture of how a solute molecule behaves in solution. researchgate.net

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational changes, solvation structures, and transport properties that are not accessible through static quantum mechanical calculations.

For a molecule like this compound, MD simulations could be employed to investigate several key aspects of its solution-phase behavior:

Solvation Shell Structure: MD simulations can reveal the detailed arrangement of solvent molecules around the solute. By analyzing the radial distribution functions between different atoms of the solute and solvent, one can determine the composition and structure of the solvation shells. For example, in an aqueous solution, it would be possible to determine the extent of hydrogen bonding between water molecules and the oxygen atoms of the ester and methoxy (B1213986) groups. In mixed solvents, such as water-acetonitrile, simulations can shed light on preferential solvation, where one solvent component is enriched in the immediate vicinity of the solute. researchgate.net

Conformational Dynamics: The propanoate side chain of the molecule possesses rotational flexibility around its single bonds. MD simulations can track the conformational changes of this side chain over time, providing information on the preferred dihedral angles and the energy barriers between different conformations in solution. This is important as the conformation of the molecule can significantly impact its reactivity and interactions with other molecules.

Diffusion and Transport Properties: By analyzing the trajectory of the molecule over a long simulation time, it is possible to calculate its diffusion coefficient in a given solvent. This property is fundamental to understanding its transport through a medium and its rate of encounter with other reactants.

While specific MD simulation studies on this compound were not identified in the provided search results, the methodology is well-established for small aromatic molecules and esters. researchgate.netnih.gov A typical simulation setup would involve placing a single molecule of this compound in a periodic box filled with a chosen solvent (e.g., water, ethanol, or a mixture). The interactions between atoms would be described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The system would then be simulated for a duration of nanoseconds to microseconds to observe its dynamic behavior.

The insights gained from such simulations would be invaluable for understanding the molecule's behavior in various applications, from its partitioning between different phases to its interaction with biological macromolecules.

Synthetic Applications and Derivative Chemistry of Methyl 2 3,4 Dimethoxyphenyl Propanoate

Methyl 2-(3,4-dimethoxyphenyl)propanoate as a Chemical Building Block in Organic Synthesis

The 3,4-dimethoxyphenylpropyl skeleton of this compound is a key structural unit for the construction of more complex molecular architectures. Its utility spans the synthesis of polycyclic systems and as a precursor to various specialty chemicals.

The structural framework of this compound is particularly well-suited for the synthesis of alkaloids and other nitrogen-containing heterocyclic systems. The 3,4-dimethoxyphenyl group is a common feature in numerous isoquinoline (B145761) and phenanthroquinolizidine alkaloids, which often exhibit significant biological activity.

Research has demonstrated that compounds with a similar 3,4-dimethoxyphenyl C3-side chain can be elaborated into complex polycyclic structures. For instance, the condensation of 3,4-dimethoxybenzoylacetic acid with piperidine-derived enamines is a key step in the synthesis of alkaloids like julandine (B1245952) and cryptopleurine. rsc.org This strategy highlights how the dimethoxy-substituted phenylpropane unit can be incorporated into intricate, fused-ring systems.

Furthermore, Rh(III)-catalyzed C-H activation and annulation reactions provide a modern approach to constructing isoquinoline derivatives. For example, (E)-N-chloro-1-(3,4-dimethoxyphenyl)ethan-1-imine, a compound sharing the same substituted aromatic core, reacts with alkenes under mild, oxidant-free conditions to form the isoquinoline ring system. acs.org This methodology was successfully applied to a concise synthesis of the alkaloid papaverine. acs.org These examples underscore the potential of this compound, or its simple derivatives, to serve as a key precursor in the synthesis of pharmaceutically relevant polycyclic alkaloids.

| Precursor Type | Reaction | Resulting Polycyclic System | Example Product |

|---|---|---|---|

| 3,4-Dimethoxybenzoyl Acetic Acid | Condensation and Cyclization | Phenanthroquinolizidine Alkaloid | Julandine, Cryptopleurine rsc.org |

| N-Chloro-1-(3,4-dimethoxyphenyl)ethan-1-imine | Rh(III)-Catalyzed C-H Annulation | Isoquinoline Alkaloid | Papaverine acs.org |

Beyond complex natural products, this compound is a valuable intermediate for producing specialty chemicals, which are compounds manufactured for specific applications. codeconcepts.co.in Its derivatives, such as 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxybenzyl cyanide, are building blocks for various fine chemicals.

For example, 3,4-dimethoxyphenylacetic acid, which can be derived from the hydrolysis of the corresponding methyl ester, is used in the Friedel-Crafts acylation of resorcinol (B1680541) to produce 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone (a deoxybenzoin (B349326) derivative). ijcea.org Deoxybenzoins are scaffolds for isoflavones and other biologically active compounds.

Additionally, a multi-step synthesis starting from a related 3-(3,4-dimethoxyphenyl) derivative is used to produce 3,4-dimethoxybenzyl cyanide. google.comgoogle.com This cyanide is a key intermediate for pharmaceuticals and other organic compounds. The synthetic utility of these closely related compounds suggests that this compound is a strategic starting material for accessing a range of valuable specialty chemicals.

Design and Synthesis of Structurally Modified Derivatives and Analogues

The chemical structure of this compound offers multiple sites for modification, allowing for the systematic design and synthesis of a diverse library of analogues. These modifications can be targeted at the phenyl ring, the propanoate moiety, or through derivatization for specific applications like catalysis.

The 3,4-dimethoxyphenyl ring is electron-rich due to the presence of two methoxy (B1213986) groups, making it susceptible to electrophilic aromatic substitution reactions. Standard laboratory procedures can introduce a variety of functional groups onto the aromatic ring. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be expected to proceed regioselectively, directed by the existing methoxy groups, primarily to the 5- or 6-positions.

The synthesis of (E)-1-(3,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, an α-methylchalcone, via aldol (B89426) condensation demonstrates the reactivity of the broader 3,4-dimethoxyphenyl scaffold in forming new carbon-carbon bonds and highlights how the core structure can be integrated into different chemical classes. mdpi.com Such modifications allow for the fine-tuning of electronic and steric properties, which is crucial in fields like medicinal chemistry and materials science.

The methyl propanoate group is a versatile functional handle that can be transformed into a variety of other functionalities through well-established chemical reactions.

Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid, 2-(3,4-dimethoxyphenyl)propanoic acid. This acid can then be used in further reactions, such as amide bond formation.

Reduction: The ester can be reduced to the primary alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can serve as a building block for ethers, aldehydes, or other alcohol-derived compounds.

Amidation: Direct reaction with amines can form the corresponding amides. This is a common strategy in drug discovery to introduce diversity and modulate properties such as solubility and biological activity.

Grignard Reaction: Reaction with Grignard reagents can convert the ester into a tertiary alcohol, providing a route to extend the carbon skeleton.

These transformations enable the conversion of the parent ester into a wide range of derivatives with different physical and chemical properties.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or H₂SO₄ / H₂O | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Alcohol |

| Amidation | R₂NH | Amide |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

While direct evidence for the use of this compound derivatives in catalysis is not prominent, its structure presents opportunities for the design of novel ligands for transition metal catalysis. The phenyl ring can be functionalized with groups known to coordinate with metals, such as phosphines, amines, or N-heterocyclic carbenes.

For example, functionalization of the aromatic ring via ortho-lithiation followed by reaction with chlorodiphenylphosphine (B86185) could yield a phosphine-containing derivative. Such ligands are crucial in homogeneous catalysis for reactions like cross-coupling, hydrogenation, and hydroformylation. The chiral center at the propanoate moiety could also be exploited to create chiral ligands for asymmetric catalysis. By converting the ester to an amide with a chiral amine, a bidentate ligand could be synthesized. The development of such derivatives from a readily available starting material like this compound represents a potential avenue for discovering new and effective catalysts.

Structure-Reactivity Relationship (SRR) Studies of Derivatives in Chemical Reactions

The reactivity of derivatives of this compound is fundamentally governed by the interplay of electronic and steric factors within their molecular structure. Structure-Reactivity Relationship (SRR) studies investigate how modifications to the molecular scaffold influence the rate and outcome of chemical reactions. These relationships are critical for predicting chemical behavior and designing synthetic pathways. The primary sites for chemical modification and subsequent reactivity analysis in this scaffold include the aromatic ring, the ester functional group, and the chiral center at the alpha-position to the carbonyl.

The electronic nature of the aromatic ring is heavily influenced by its substituents. The two methoxy groups in the parent compound are strong electron-donating groups (EDGs) through resonance, which increases the electron density of the benzene (B151609) ring. This electronic enrichment activates the ring, making it more susceptible to electrophilic aromatic substitution reactions. Conversely, this electron-donating effect can slightly decrease the electrophilicity of the ester's carbonyl carbon. The reactivity of derivatives can be systematically tuned by replacing or adding substituents with varying electronic properties. For instance, the introduction of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would deactivate the aromatic ring towards electrophilic attack while increasing the susceptibility of the ester carbonyl to nucleophilic attack.

Steric effects also play a crucial role in dictating the reactivity of these derivatives. nih.gov Steric hindrance, or the spatial arrangement of atoms and groups, can impede the approach of reagents to a reactive site. In derivatives of this compound, steric bulk can be altered at several positions. Increasing the size of the ester's alkyl group (e.g., from methyl to ethyl or tert-butyl) can hinder nucleophilic acyl substitution reactions, such as hydrolysis or transesterification, by physically blocking the attack on the carbonyl carbon. rsc.org Similarly, introducing bulky substituents at the ortho-positions (2- or 6-) of the phenyl ring can restrict the rotation of the side chain and influence the accessibility of both the ring and the propanoate moiety.

Electronic Effects on Reactivity

The electronic influence of substituents on the phenyl ring is a key determinant of reactivity. By modifying the methoxy groups or introducing new substituents, the electron density distribution across the molecule can be significantly altered, impacting reaction rates and mechanisms. For example, in reactions involving nucleophilic attack at the ester carbonyl, such as alkaline hydrolysis, the presence of EWGs on the phenyl ring enhances the reaction rate by stabilizing the negative charge that develops in the transition state.

| Substituent (at position 5) | Electronic Effect | Predicted Effect on Ester Hydrolysis Rate | Predicted Effect on Electrophilic Aromatic Substitution Rate |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increase | Decrease |

| -Cl (Chloro) | Weakly Electron-Withdrawing (Inductive) | Slight Increase | Decrease |

| -H (Hydrogen) | Neutral (Reference) | Reference | Reference |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slight Decrease | Increase |

| -OH (Hydroxy) | Strongly Electron-Donating | Decrease | Increase |

Steric Effects on Reactivity

Steric hindrance significantly affects reaction rates by controlling the accessibility of the reactive center. The hydrolysis of the ester is a classic example where the size of the alcohol moiety dictates the ease of nucleophilic attack. As the steric bulk of the ester group increases, the transition state for nucleophilic attack becomes more crowded and higher in energy, leading to a slower reaction rate.

| Ester Group (R in -COOR) | Relative Steric Bulk | Predicted Relative Rate of Alkaline Hydrolysis |

|---|---|---|

| Methyl (-CH₃) | Low | Fastest |

| Ethyl (-CH₂CH₃) | Moderate | Fast |

| Isopropyl (-CH(CH₃)₂) | High | Slow |

| tert-Butyl (-C(CH₃)₃) | Very High | Slowest |

Combined Effects in Specific Reactions

Catalytic Hydrogenation: In the catalytic hydrogenation of the aromatic ring, the electron-donating methoxy groups generally slow down the reaction rate compared to an unsubstituted benzene ring. semanticscholar.org Furthermore, the presence of bulky substituents on the ring or the propanoate side chain can hinder the adsorption of the molecule onto the catalyst surface, further reducing the reaction efficiency. nih.gov

Reactions at the Alpha-Carbon: Reactions involving the alpha-carbon, such as enolate formation and subsequent alkylation, are also subject to these dual influences. The acidity of the alpha-proton is subtly affected by the electronic nature of the aromatic ring. Steric hindrance around this position, potentially introduced by large ester groups or ortho-substituents on the phenyl ring, can dictate the feasibility and stereochemical outcome of such reactions.

Advanced Analytical Methodologies for Research Purity and Composition Assessment

Chromatographic Techniques for Detailed Compositional Analysis

Chromatography is indispensable for separating the principal compound from its structurally related impurities and other components. nih.gov A combination of liquid and gas chromatography provides a detailed compositional map of the sample.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the standard method for assessing the presence of non-volatile or thermally unstable impurities. For Methyl 2-(3,4-dimethoxyphenyl)propanoate, a reverse-phase C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient. UV detection is set to a wavelength where the aromatic ring of the compound and potential impurities exhibit strong absorbance.

This technique can effectively separate impurities arising from the synthesis, such as unreacted starting materials (e.g., 3,4-dimethoxyphenylacetic acid) or by-products from side reactions. The area percent of each peak in the chromatogram provides a relative measure of the impurity levels, which can be quantified more accurately using a reference standard for each impurity.

Table 2: Representative LC-UV Analysis of Non-Volatile Impurities

| Retention Time (min) | Peak Area (%) | Tentative Identification |

| 4.5 | 0.08 | 3,4-Dimethoxyphenylacetic Acid (Starting Material) |

| 8.2 | 99.85 | This compound |

| 9.1 | 0.05 | Unknown Impurity 1 |

| 11.3 | 0.02 | Dimerization By-product |

Note: Data are hypothetical. Identification is tentative without corresponding reference standards.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. ugd.edu.mk In the context of this compound analysis, GC-MS is primarily used to detect and quantify residual solvents that may be present from the synthesis and purification processes. nih.gov

A sample is dissolved in a high-purity solvent and injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. This method is highly sensitive and can detect volatile impurities at parts-per-million (ppm) levels.

Table 3: Common Volatile Components Identified by GC-MS

| Retention Time (min) | Identified Compound | Concentration (ppm) |

| 2.1 | Methanol | 45 |

| 3.5 | Ethyl Acetate | 110 |

| 5.8 | Toluene | 25 |

Note: Data are hypothetical and represent potential residual solvents from a typical chemical synthesis.

Mass Balance Approach for Comprehensive Purity Assignment in Research Samples

The mass balance approach is a comprehensive method for assigning the purity of a reference material. mdpi.com It is based on the principle that the purity of the main component is 100% minus the sum of all identified impurities. researchgate.net This method integrates data from a suite of orthogonal analytical techniques to provide a complete picture of the sample's composition.

The final purity value is calculated by subtracting the mass fractions of all impurity classes from the whole. This includes:

Structurally Related Organic Impurities: Determined by LC-UV.

Volatile Organic Impurities (Residual Solvents): Determined by GC-MS.

Water Content: Determined by Karl Fischer titration.

Non-Volatile Inorganic Impurities (Ash): Determined by thermogravimetric analysis (TGA).

By combining these results, the mass balance approach provides a highly accurate and defensible purity value for a research sample, accounting for all potential forms of impurities. mdpi.comresearchgate.net

Table 4: Example of a Mass Balance Calculation for Purity Assignment

| Analysis Method | Impurity Class | Result (mass %) |

| LC-UV | Organic Impurities | 0.15% |

| GC-MS | Residual Solvents | 0.018% (180 ppm) |

| Karl Fischer Titration | Water Content | 0.06% |

| Thermogravimetric Analysis | Non-Volatile Residue | <0.01% |

| Calculated Purity | Main Component | 99.76% |

Note: Data are hypothetical. The final purity is calculated as 100% - (0.15% + 0.018% + 0.06% + 0.01%).

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Direct Esterification | Thionyl chloride, CHCl₃-MeOH | 65-90% | |

| Alkylation of Intermediates | 1-Bromohexane, DMF, 80°C | 33-90% |

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry. For derivatives, coupling constants (e.g., J = 8–10 Hz for aromatic protons) resolve structural ambiguities .

- X-Ray Diffraction (XRD): Single-crystal XRD (e.g., using SHELX or OLEX2) provides absolute configuration data. Hydrogen atoms are geometrically positioned with C–H = 0.93–0.98 Å .

- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95%) using reverse-phase columns .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 3.85 (s, OCH₃), δ 7.2–7.4 (m, aromatic) | |

| XRD | C–C bond lengths: 1.52–1.54 Å |

Advanced: How can researchers resolve contradictions in reaction yields during derivative synthesis?

Methodological Answer:

Yield discrepancies (e.g., 33% vs. 90% for similar alkylations) arise from:

- Steric Hindrance: Bulky substituents reduce nucleophilic attack efficiency. Use smaller alkyl halides (e.g., ethyl bromoacetate) or optimize solvent polarity (DMF vs. THF) .

- Catalytic Effects: Transition metal catalysts (e.g., Pd/C) enhance coupling reactions. For example, Suzuki-Miyaura coupling improves aryl-aryl bond formation .

- Reaction Monitoring: Real-time HPLC or TLC identifies side products (e.g., diastereomers) early, enabling mid-reaction adjustments .

Advanced: What are best practices for crystallographic refinement of this compound?

Methodological Answer:

- Software Tools: Use SHELXL for small-molecule refinement (e.g., R[F²] < 0.05) or OLEX2 for integrated structure solution/visualization. SHELXPRO interfaces with macromolecular datasets .

- Hydrogen Placement: Position H atoms geometrically (riding model) with Uiso(H) = 1.2–1.5 × Ueq(C). Disordered moieties require constrained refinement .

- Validation: Check for π-π stacking (3.8–4.2 Å) and hydrogen bonding (O···H = 2.2–2.5 Å) to validate packing efficiency .

Advanced: How can computational modeling predict biological interactions of derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes, receptors). The dihydroisoquinoline core in derivatives modulates signaling pathways (e.g., MAPK) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD Simulations: Simulate solvation effects (e.g., water/octanol) to estimate logP values for pharmacokinetic profiling .

Advanced: How to address challenges in chiral resolution of stereoisomers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.